3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one
Description
3-(1,3-Benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one (molecular formula: C₂₃H₁₄ClNO₃S; molecular weight: 419.879 g/mol) is a synthetic coumarin derivative hybridized with a benzothiazole moiety. The compound features a coumarin core substituted at the 3-position with a benzothiazole ring and at the 7-position with a 4-chlorobenzyloxy group. This structural design combines the fluorescent properties of coumarins with the biological activity often associated with benzothiazoles, such as antimicrobial and antitumor effects .
Properties
Molecular Formula |
C23H14ClNO3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H14ClNO3S/c24-16-8-5-14(6-9-16)13-27-17-10-7-15-11-18(23(26)28-20(15)12-17)22-25-19-3-1-2-4-21(19)29-22/h1-12H,13H2 |
InChI Key |
XBRXEBSKMCOYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC=C(C=C5)Cl)OC3=O |
Origin of Product |
United States |
Preparation Methods
Competing Side Reactions
Purification Strategies
-
Column chromatography (SiO₂, eluent: ethyl acetate/hexane) isolates intermediates.
-
Recrystallization from methanol improves final compound purity.
Spectroscopic Characterization
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 7-Hydroxycoumarin | 6.2 (s, 1H, C3-H) | 160.5 (C=O) | 162.1 |
| 7-[(4-Chlorobenzyl)oxy]coumarin | 5.1 (s, 2H, OCH₂) | 165.3 (OCH₂) | 312.7 |
| Final Compound | 7.8–8.2 (m, 4H, benzothiazole) | 121–150 (benzothiazole) | 407.8 |
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the chromenone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorobenzyl ether group.
Scientific Research Applications
Biological Activities
This compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : The presence of the benzothiazole moiety enhances the compound's ability to inhibit microbial growth. Studies have shown that derivatives with similar structures can effectively target bacterial and fungal pathogens.
- Anticancer Properties : The compound has shown promise in cancer treatment through its interaction with specific enzymes involved in cancer metabolism. Its unique structural features may enhance its binding affinity to molecular targets associated with tumor growth and proliferation .
- Monoamine Oxidase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Such inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Parkinson's disease .
Antimicrobial Efficacy
A study demonstrated that derivatives similar to 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one exhibited significant antimicrobial properties against various pathogens. The minimal inhibitory concentration (MIC) was determined for several strains, showing effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation significantly. For example, derivatives were tested against cervical cancer cells, showing a correlation between structural modifications and increased cytotoxicity. The most potent derivatives had IC50 values in the low micromolar range .
Neuroprotective Effects
Research focusing on MAO-B inhibition highlighted that certain derivatives could effectively inhibit this enzyme, providing insights into their potential use in treating neurodegenerative disorders. The binding affinities were modeled using computational methods, revealing significant interactions with the target enzyme .
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and chromenone moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- 4-Chlorobenzyloxy Group : Present in the main compound and the benzimidazole hybrid from , this substituent enhances lipophilicity and may improve membrane permeability, contributing to antimicrobial activity .
- Benzothiazole vs. Benzimidazole : Benzothiazole-containing compounds (e.g., BC15, Coumarin 6) are often utilized as fluorescent probes due to their electron-deficient aromatic systems, whereas benzimidazole hybrids () exhibit stronger antibacterial effects, likely due to DNA intercalation or enzyme inhibition .
- Trifluoromethyl Group : The trifluoromethyl-substituted analog () has a significantly higher molecular weight (495.5 g/mol) and lipophilicity (XLogP3: 7.2), making it suitable for targeting lipid-rich tissues or the blood-brain barrier .
Fluorescent Properties
- Coumarin 6 : Exhibits excitation/emission maxima at ~458/505 nm, making it ideal for blue-green fluorescence imaging.
- BC15 : Structural similarity to the main compound but with an acetamide group, which may alter solubility and emission wavelength .
Biological Activity
3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one is a synthetic compound that incorporates both benzothiazole and chromenone moieties. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 498.02 g/mol. The structure is characterized by the presence of a benzothiazole ring and a chromenone derivative, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing benzothiazole and chromenone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit the proliferation of cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most active compounds in these studies showed IC50 values ranging from 2.87 to 3.06 µM, which were notably lower than those of standard chemotherapeutic agents like cisplatin (IC50 values of 0.24–1.22 µM) .
Table 1: Cytotoxic Activity of Selected Compounds
Antimicrobial Activity
The benzothiazole nucleus has been associated with antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has also been evaluated for anti-inflammatory activity. Some derivatives have exhibited significant effects when compared to standard anti-inflammatory agents like diclofenac .
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells through various pathways:
- Induction of Apoptosis : Studies have shown that treatment with certain derivatives leads to an increase in early and late apoptotic cells in cancer cell lines, suggesting a mechanism involving programmed cell death .
- Inhibition of Cell Proliferation : The compound's structural features allow it to interact with key cellular targets involved in cell cycle regulation and proliferation.
Study on Anticancer Properties
In a study focused on the anticancer properties of benzothiazole derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring could enhance cytotoxicity, highlighting the importance of structural modifications for optimizing therapeutic efficacy .
Study on Antimicrobial Activity
Another study assessed the antimicrobial activity of various benzothiazole derivatives against common pathogens. The findings suggested that modifications such as the introduction of chlorobenzyl groups significantly improved antibacterial activity, making these compounds promising candidates for further development as antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole ring via cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl derivatives under acidic conditions .
- Step 2 : Alkylation of the hydroxyl group on the coumarin scaffold using 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 4-chlorobenzyloxy substituent .
- Step 3 : Purification via recrystallization from chloroform or ethanol, confirmed by melting point (135–136°C) and spectroscopic methods .
Q. What spectroscopic methods are used to confirm the structural identity of this compound?
- 1H/13C NMR : To verify substituent positions (e.g., benzothiazole protons at δ 7.2–8.5 ppm, 4-chlorobenzyloxy protons at δ 5.1–5.3 ppm) .
- IR Spectroscopy : Lactone C=O stretch (~1720 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) aligned with the molecular formula C₂₄H₁₅ClN₂O₃S .
Q. How can researchers determine the purity and stability of this compound under experimental conditions?
- Melting Point Analysis : Consistency with literature values (135–136°C) .
- HPLC : Retention time and peak symmetry to assess purity (>95% recommended for biological assays).
- LogP Measurement : High lipophilicity (LogP = 10.71) indicates solubility in chloroform or DMSO, requiring stability tests in aqueous buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity (e.g., MAO-B inhibition)?
- Substituent Modification : Replace the 4-chlorobenzyloxy group with meta- or ortho-substituted benzyl derivatives to enhance binding affinity. Evidence from similar coumarins shows improved MAO-B inhibition with halogenated substituents .
- Benzothiazole Replacement : Test thiazole or pyridine analogs to reduce cytotoxicity while maintaining π-π stacking interactions in the enzyme active site .
- Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with MAO-B (e.g., validating interactions with Tyr-435 or Gln-206) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant human MAO-B vs. rat liver homogenates) and substrate concentrations .
- Purity Cross-Check : Re-analyze compound batches via elemental analysis (C, H, N, S) to rule out impurities affecting IC₅₀ values .
- Meta-Analysis : Compare data with structurally related coumarins (e.g., 7-[(3-chlorobenzyl)oxy] derivatives) to identify trends .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Hydrogen Bonding Ambiguities : Use SHELXL for refinement, focusing on intermolecular N–H⋯O and C–H⋯O interactions observed in similar benzothiazole-coumarin hybrids .
- Twinned Crystals : Employ twin refinement protocols in programs like PLATON to resolve overlapping reflections .
- Thermal Motion Artifacts : Collect low-temperature (100 K) diffraction data to minimize noise .
Q. How can computational methods enhance the design of derivatives with improved blood-brain barrier (BBB) penetration?
- QSAR Modeling : Correlate molecular descriptors (e.g., PSA < 90 Ų, LogP > 5) with BBB permeability data from in vivo studies .
- MD Simulations : Assess membrane partitioning using CHARMM or GROMACS to predict passive diffusion rates .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to temporarily reduce polarity, then regenerate the active form in situ .
Q. What methodologies are used to balance selectivity (e.g., MAO-B vs. MAO-A) and minimize off-target toxicity?
- Enzyme Kinetics : Measure IC₅₀ ratios (MAO-B/MAO-A) under standardized conditions; aim for selectivity indices >400 .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess metabolic interference .
- In Vitro Toxicity Profiling : Use HepG2 cells for hepatotoxicity assays and hERG channel screening for cardiac risk .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., fluorometric vs. radiometric MAO-B assays) .
- Crystallographic Refinement : Apply Hirshfeld surface analysis to resolve weak intermolecular interactions in dense crystal packing .
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature) for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
